2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol
Description
Properties
IUPAC Name |
2-(trifluoromethyl)-7H-imidazo[1,2-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)4-3-13-2-1-11-6(14)5(13)12-4/h1-3H,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTIIPWCKCYIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=O)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to form ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to yield ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate. Subsequent steps involve the formation of tert-butyl N-(4-diazo-3-oxobutan-2-yl)carbamate, which is converted to tert-butyl N-(4-bromo-3-oxobutan-2-yl)carbamate. The final cyclization step with ammonium hydrogen carbonate produces the desired imidazo[1,2-a]pyrazine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include oxidized derivatives with ketone or aldehyde functionalities, reduced imidazole derivatives, and various substituted imidazo[1,2-a]pyrazines with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
Pharmaceutical Development
The compound exhibits notable antibacterial and anticancer properties, making it a candidate for drug development. Research has shown that derivatives of 2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol possess antibacterial activity against various strains of gram-positive and gram-negative bacteria. Additionally, it has been investigated for its potential as an inhibitor of specific kinase activities, which are pivotal in cancer treatment strategies.
Studies focusing on the biological activity of this compound have demonstrated its ability to inhibit certain kinases effectively. These kinases play crucial roles in signaling pathways associated with cancer progression. Techniques such as surface plasmon resonance and molecular docking simulations are often employed to elucidate the binding mechanisms of this compound with various biological targets.
Chemical Probes
Due to its structural characteristics, this compound is also utilized as a chemical probe in biological studies. It helps in understanding the interactions between small molecules and biological systems, particularly in exploring new therapeutic avenues for diseases like cancer.
Comparative Analysis with Related Compounds
The following table summarizes some compounds that share structural similarities with this compound, highlighting their unique aspects and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | Imidazole and pyridine rings | Exhibits different biological activities |
| 8-Hydroxyimidazo[1,2-a]pyrazine | Hydroxyl group at the 8-position | More potent antibacterial activity |
| 6-(Trifluoromethyl)imidazo[1,2-a]pyrazine | Trifluoromethyl group at the 6-position | Different pharmacological profile |
| Imidazo[1,2-a]pyrazin-8-one | Lacks trifluoromethyl group | Potentially lower reactivity |
Case Study: Anticancer Activity
Research has documented the anticancer properties of derivatives of this compound through various preclinical models. For instance, one study demonstrated that specific derivatives showed significant inhibition of cancer cell proliferation in vitro and in vivo models. These studies typically assess the compound's effects on cell viability, apoptosis induction, and migration inhibition in cancer cell lines .
Case Study: Antimicrobial Properties
Another case study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings indicated that certain derivatives exhibited enhanced activity compared to existing antibiotics, suggesting a potential role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Key Observations :
- Position 8 Substitution : The hydroxyl group in the target compound contrasts with chloro (), nitro (), or carboxylic acid () substituents in analogs. Hydroxyl enhances solubility but may reduce metabolic stability compared to halogenated derivatives.
- Trifluoromethyl Group : The -CF₃ group at position 2 or 8 improves pharmacokinetic properties by resisting oxidative metabolism, as seen in both pyrazine and pyridine analogs .
- Nitro Derivatives : Nitro-substituted compounds (e.g., 2-nitroimidazopyrazin-ones) often exhibit antiparasitic activity, whereas the hydroxylated target compound is tailored for antibacterial applications .
Critical Analysis :
- The target compound’s synthesis relies on O-alkylation of an 8-chloro precursor, a strategy shared with antibacterial derivatives in .
- Chloro intermediates (e.g., 8-chloro-3-aryl derivatives) are common starting materials, but nitro or carboxylic acid analogs require distinct pathways, such as hydrolysis or coupling reactions .
Pharmacokinetic and Solubility Profiles
- Aqueous Solubility : The hydroxyl group in this compound likely improves solubility compared to chloro or nitro analogs, as seen in related 3-nitroimidazo[1,2-a]pyridines modified for enhanced bioavailability .
- Metabolic Stability : The trifluoromethyl group reduces cytochrome P450-mediated metabolism, a feature shared with 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives .
Biological Activity
2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group attached to an imidazo[1,2-a]pyrazine scaffold. This structural feature is significant as it influences the compound's reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, with mechanisms likely involving:
- Inhibition of cell wall synthesis : The compound may interfere with the biosynthesis of peptidoglycan, crucial for bacterial cell wall integrity.
- Disruption of membrane integrity : It can alter membrane permeability, leading to cell lysis.
Table 1 summarizes the antimicrobial efficacy against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound demonstrates significant cytotoxic effects, with mechanisms including:
- Induction of apoptosis : It triggers programmed cell death pathways in cancer cells.
- Inhibition of proliferation : By disrupting key signaling pathways involved in cell cycle regulation.
Table 2 presents the cytotoxic effects observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5.0 |
| MCF-7 | 10.5 |
| A549 | 7.3 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival.
- NF-kB Pathway Modulation : Studies have shown that it can attenuate NF-kB activation, reducing inflammatory responses and promoting apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The treatment led to decreased levels of pro-inflammatory cytokines and reduced tumor vascularization.
Case Study 2: Antimicrobial Effects in Clinical Isolates
Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as an alternative therapeutic agent against resistant strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol, and what are the critical reaction conditions?
- Answer : The synthesis typically involves multi-step heterocyclization. For example, trifluoroacetylation under reflux with trifluoroethyl acetate in dioxane or THF is critical for introducing the trifluoromethyl group (as seen in analogous fluorinated heterocycles) . Key intermediates like pyrazolo-triazino-triazinones may undergo nucleophilic substitution or cyclization with sulfonyl hydrazides. Reaction temperature (e.g., 100°C for 1 hour in DMFA) and solvent choice (e.g., THF, dioxane) significantly impact yield .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer : High-resolution mass spectrometry (HRMS) and <sup>19</sup>F NMR are essential for confirming the trifluoromethyl group. X-ray crystallography (e.g., using methanol recrystallization) resolves structural ambiguities, as demonstrated for related imidazo[1,2-a]pyrazine derivatives . IR spectroscopy can identify hydroxyl and C-F stretching vibrations (~3400 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : The compound should be stored in anhydrous conditions (under nitrogen or argon) at –20°C to prevent hydrolysis of the trifluoromethyl group or oxidation of the imidazole ring. Similar fluorinated heterocycles show degradation when exposed to moisture or light .
Advanced Research Questions
Q. What is the hypothesized mechanism of action of this compound in PI3K inhibition, and how can this be validated experimentally?
- Answer : Structural analogs of this compound act as ATP-competitive PI3K inhibitors by binding to the kinase domain. Validation requires:
- Kinase assays : Measure IC50 values against PI3K isoforms using recombinant enzymes .
- Molecular docking : Compare binding poses with co-crystallized ligands (e.g., PDB 9K1) to identify key interactions with residues like Lys802 or Asp964 .
- Cellular assays : Assess inhibition of downstream targets (e.g., Akt phosphorylation) in cancer cell lines .
Q. How do structural modifications at the 8-hydroxy position influence the compound’s biological activity and solubility?
- Answer : Replacing the hydroxyl group with amino or alkoxy moieties (e.g., 8-amino or 8-methoxy derivatives) alters hydrogen-bonding capacity and logP values. For example:
- Amino substitution : Enhances solubility in polar solvents (e.g., DMSO-water mixtures) but may reduce membrane permeability .
- Trifluoroacetylation : Increases lipophilicity, improving blood-brain barrier penetration in neuro-oncology models .
Experimental validation requires parallel synthesis and pharmacokinetic profiling .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Answer : Challenges include:
- Matrix effects : Plasma proteins can bind to the hydrophobic trifluoromethyl group. Use protein precipitation with acetonitrile or solid-phase extraction (SPE) for cleanup .
- Isomerization : The imidazo[1,2-a]pyrazine core may form tautomers. Employ UPLC-MS/MS with a C18 column (1.7 µm particles) to separate isomers .
- Limit of detection (LOD) : Fluorinated analogs require sensitive detection; a triple-quadrupole MS in MRM mode achieves sub-nanogram LOD .
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
- Answer :
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with PI3Kα vs. PI3Kγ inhibitory activity .
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substituting the trifluoromethyl group with –CF2H or –CH3 .
- ADMET prediction : Tools like SwissADME estimate solubility, CYP450 inhibition, and hERG liability .
Q. How should researchers address contradictory data regarding the compound’s efficacy in different cancer models?
- Answer : Discrepancies may arise from:
- Cell-line heterogeneity : Test efficacy in isogenic pairs (e.g., PTEN-wildtype vs. PTEN-null lines) to isolate genetic dependencies .
- Metabolic stability : Compare hepatic microsomal degradation rates across species (e.g., human vs. mouse) .
- Dosing regimens : Optimize in vivo studies using pharmacokinetic-pharmacodynamic (PK/PD) modeling to align plasma exposure with target inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
